
Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- is a complex organic compound that features a morpholine ring substituted with a thioacetyl group and a tetrahydro-1-phenyl-3-cyclopentapyrazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- typically involves multiple steps, starting with the preparation of the morpholine ring. The morpholine ring can be synthesized by the dehydration of diethanolamine with concentrated sulfuric acid
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioacetyl group or to modify the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring.
Applications De Recherche Scientifique
Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other morpholine derivatives and pyrazole-containing molecules. Examples include:
- Morpholine, 4-phenyl-
- Morpholine, 4-(2-chlorophenyl)-
- Pyrazole, 3,5-dimethyl-
Uniqueness
What sets Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- apart is its unique combination of a morpholine ring with a thioacetyl group and a tetrahydro-1-phenyl-3-cyclopentapyrazolyl moiety. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
Propriétés
Numéro CAS |
21484-46-8 |
|---|---|
Formule moléculaire |
C18H21N3OS |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethanethione |
InChI |
InChI=1S/C18H21N3OS/c23-18(20-9-11-22-12-10-20)13-16-15-7-4-8-17(15)21(19-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Clé InChI |
TZBRVDSPICCYTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N(N=C2CC(=S)N3CCOCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


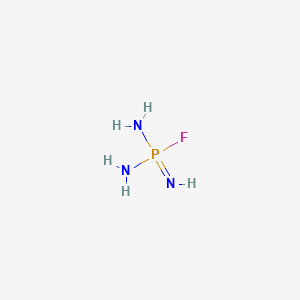
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
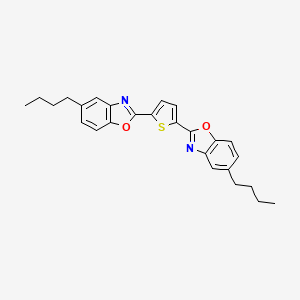

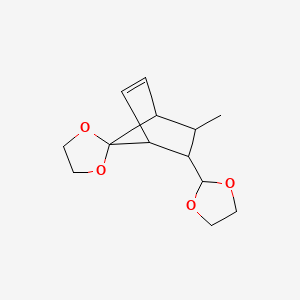
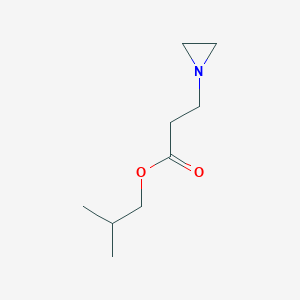
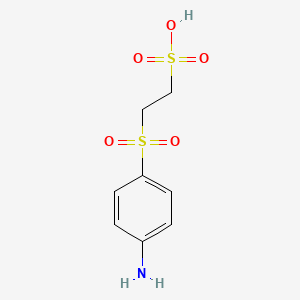
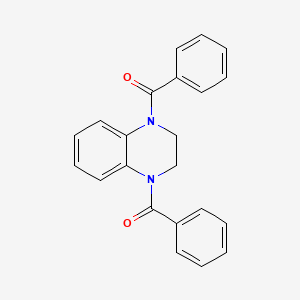
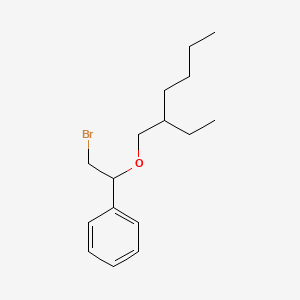


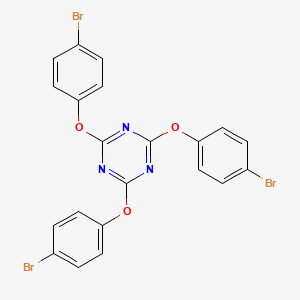
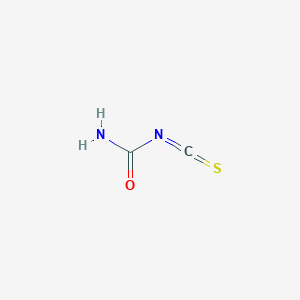
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)
